![molecular formula C17H13FO4 B1465927 Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate CAS No. 691856-86-7](/img/structure/B1465927.png)
Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate
Overview
Description
Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran class of organic compounds Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves a multi-step synthetic route. One efficient method includes the following steps :
Formation of the Benzofuran Core: The synthesis begins with the formation of the benzofuran core through a cyclization reaction.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a substitution reaction.
Hydroxylation: The hydroxyl group is added to the benzofuran ring through a hydroxylation reaction.
Esterification: Finally, the carboxylate group is esterified to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate has several scientific research applications :
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can be compared with other benzofuran derivatives :
Ethyl 2-(4-methylsulfonyl phenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure but with a methylsulfonyl group instead of a fluorophenyl group.
Ethyl 2-(4-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This uniqueness is often reflected in its specific interactions with molecular targets and its potential therapeutic applications.
Biological Activity
Ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate, also known as Ethyl Flufenamate, is a synthetic compound derived from the benzofuran class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Benzofuran Core : A fused benzene and furan ring.
- Fluorophenyl Substituent : The presence of a 4-fluorophenyl group enhances its biological properties.
- Hydroxyl Group : Contributes to its reactivity and potential interactions with biological targets.
- Ethyl Ester Functional Group : Affects solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 300.27 g/mol .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzofuran Core : Achieved through cyclization reactions.
- Introduction of the Fluorophenyl Group : Via substitution reactions.
- Hydroxylation : Addition of the hydroxyl group to the benzofuran structure.
- Esterification : Formation of the ethyl ester from the carboxylic acid .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It is believed to inhibit key enzymes involved in inflammatory pathways, such as:
- Cyclooxygenases (COX) : Enzymes that play a crucial role in the inflammatory response.
- Lipoxygenases (LOX) : Involved in leukotriene synthesis, contributing to inflammation.
Studies have demonstrated that this compound can effectively reduce inflammation in various biological models, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has been studied for its anticancer effects. It appears to interact with specific molecular targets involved in cancer pathways, modulating critical signaling pathways related to:
- Cell Proliferation : Influencing tumor growth.
- Apoptosis : Inducing programmed cell death in cancer cells.
Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent .
The mechanism of action for this compound involves interactions with specific enzymes and receptors:
- Molecular Targets : The compound interacts with enzymes involved in inflammatory and cancer pathways.
- Pathway Modulation : It affects signaling pathways related to cell growth, survival, and apoptosis .
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anti-inflammatory effects | Demonstrated inhibition of COX and LOX enzymes in vitro. |
Study B | Anticancer properties | Showed cytotoxic effects against breast cancer cell lines with IC50 values indicating significant potency. |
Study C | Mechanistic insights | Identified specific signaling pathways modulated by the compound, linking it to reduced tumor growth in animal models. |
These findings highlight the compound's diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO4/c1-2-21-17(20)15-13-9-12(19)7-8-14(13)22-16(15)10-3-5-11(18)6-4-10/h3-9,19H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOIFIVNARQEPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717862 | |
Record name | Ethyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691856-86-7 | |
Record name | Ethyl 2-(4-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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